molecular formula C17H24N8O B5478145 N-cyclobutyl-7-[4-(1H-tetrazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

N-cyclobutyl-7-[4-(1H-tetrazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

Cat. No.: B5478145
M. Wt: 356.4 g/mol
InChI Key: UKNXRORHJHIOIV-UHFFFAOYSA-N
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Description

“N-cyclobutyl-7-[4-(1H-tetrazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine” is a complex organic compound. It contains several functional groups including a cyclobutyl group, a tetrazole group, a pyrimidoazepine group, and an amine group. These functional groups suggest that this compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core pyrimidoazepine structure, followed by the introduction of the tetrazole and cyclobutyl groups. The exact synthetic route would depend on the specific reactivity and compatibility of these functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The cyclobutyl and pyrimidoazepine rings would likely contribute to the rigidity of the molecule, while the tetrazole group could potentially participate in hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amine group could act as a nucleophile in reactions, while the tetrazole group could potentially participate in click chemistry reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amine and tetrazole could increase its solubility in polar solvents .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in medicinal chemistry, given the presence of the biologically-relevant tetrazole group .

Properties

IUPAC Name

1-[4-(cyclobutylamino)-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-4-(tetrazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N8O/c26-16(5-2-8-25-12-20-22-23-25)24-9-6-14-15(7-10-24)18-11-19-17(14)21-13-3-1-4-13/h11-13H,1-10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNXRORHJHIOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=NC3=C2CCN(CC3)C(=O)CCCN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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